Product packaging for Epigallocatechin 3,5-digallate(Cat. No.:CAS No. 37484-73-4)

Epigallocatechin 3,5-digallate

Cat. No.: B1211531
CAS No.: 37484-73-4
M. Wt: 610.5 g/mol
InChI Key: RKUDRJTZBDEGNP-YIXXDRMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epigallocatechin 3,5-digallate is a distinctive flavan-3-ol, a class of polyphenolic compounds naturally present in the tea plant ( Camellia sinensis ) and other botanical species . Its chemical structure features an epigallocatechin backbone with two galloyl moieties esterified at the 3- and 5-positions, setting it apart from the more common Epigallocatechin Gallate (EGCG) and potentially enhancing its biochemical potency . This structural characteristic is a key focus for researchers investigating structure-activity relationships. Current scientific investigation highlights this compound as a promising candidate in biomedical research due to its potent inhibitory effects on various enzymes. It has been identified as a strong inhibitor of lymphoid tyrosine phosphatase (LYP) and demonstrates significant potential in inhibiting pancreatic lipase, suggesting applications in metabolic studies . Its digallated structure is also under investigation for its capacity to interfere with viral mechanisms and cellular signaling pathways, positioning it as a valuable tool for probing novel therapeutic targets . Researchers utilize this compound to explore its bioactivity in multiple fields, including metabolic regulation, immunology, and virology. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H22O15 B1211531 Epigallocatechin 3,5-digallate CAS No. 37484-73-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37484-73-4

Molecular Formula

C29H22O15

Molecular Weight

610.5 g/mol

IUPAC Name

[(2R,3R)-7-hydroxy-5-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C29H22O15/c30-13-7-21-14(22(8-13)43-28(40)11-3-17(33)25(38)18(34)4-11)9-23(27(42-21)10-1-15(31)24(37)16(32)2-10)44-29(41)12-5-19(35)26(39)20(36)6-12/h1-8,23,27,30-39H,9H2/t23-,27-/m1/s1

InChI Key

RKUDRJTZBDEGNP-YIXXDRMTSA-N

SMILES

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O

Origin of Product

United States

Natural Abundance, Biological Origin, and Biosynthetic Pathways of Epigallocatechin 3,5 Digallate

Distribution and Occurrence of Epigallocatechin 3,5-digallate in Botanical Species

This compound is a flavan-3-ol (B1228485), a type of flavonoid characterized by the presence of two galloyl groups attached to the epigallocatechin backbone. Its natural occurrence is relatively rare compared to its well-known counterpart, epigallocatechin-3-gallate (EGCG). The compound has been identified in a select number of botanical species, most notably within the Camellia genus, which includes the tea plant.

Detailed analysis has confirmed the presence of this compound in the leaves of Camellia sinensis, the plant species cultivated for producing green, black, and oolong teas. hmdb.canih.gov Its presence has been noted in both Camellia sinensis var. sinensis and Camellia sinensis var. assamica. jst.go.jp Another species within the same genus, Camellia ptilophylla, a rare tea plant found in southern China, is also known to contain this compound, where it is considered one of the characteristic bioactive components. researchgate.net Beyond the Camellia genus, this digallate compound has also been isolated from the leaves of Lumnitzera racemosa, a species of mangrove tree.

The concentration of this compound can vary significantly based on the plant variety, geographical location, and processing methods. In Camellia ptilophylla, for instance, its content has been quantified to be in the range of 0.6-0.9%. researchgate.net

Botanical SpeciesFamilyCommon NamePlant PartReference
Camellia sinensisTheaceaeTea PlantLeaves nih.govjst.go.jp
Camellia ptilophyllaTheaceaeCocoa TeaLeaves researchgate.net
Lumnitzera racemosaCombretaceaeWhite-flowered Black MangroveLeaves

Precursors and Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound is an extension of the well-established flavonoid biosynthetic pathway, which produces a wide array of secondary metabolites in plants. mdpi.com This pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core flavan-3-ol structure. nih.gov

The direct precursor to this compound is Epigallocatechin-3-gallate (EGCG). The formation of EGCG itself is a multi-step process:

Core Flavonoid Synthesis : The pathway starts with phenylalanine, which is converted to 4-coumaroyl-CoA. nih.gov Chalcone (B49325) synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. researchgate.net

Formation of Flavanone (B1672756) : Chalcone isomerase (CHI) converts the chalcone to a flavanone, naringenin. researchgate.net

Hydroxylation : The flavanone is then hydroxylated by flavanone 3-hydroxylase (F3H) to form a dihydroflavonol. Further hydroxylation on the B-ring by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) leads to the formation of dihydromyricetin (B1665482). researchgate.net

Reduction and Epimerization : Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin to leucocyanidin (B1674801). Anthocyanidin synthase (ANS) then converts leucocyanidin to cyanidin, which is subsequently reduced by anthocyanidin reductase (ANR) to form (-)-epigallocatechin (B1671488) (EGC). researchgate.net

First Galloylation : The EGC molecule is then esterified with a galloyl group at the 3-position of the C-ring. This reaction is catalyzed by a specific UDP-glucosyltransferase (UGGT) and an acyltransferase (ECGT), which uses a galloyl donor like 1-O-galloyl-β-D-glucose to produce EGCG. researchgate.net

The final step in the biosynthesis of this compound involves a second galloylation, this time at the 5-position of the A-ring of the EGCG molecule. This esterification is believed to be catalyzed by a specific galloyltransferase. While the enzymes for the upstream pathway are well-characterized, the precise enzyme responsible for this second galloylation step is less defined in current scientific literature. The existence of enzymes like tannase (B8822749) and other hydrolases, which can cleave the ester bonds of EGCG, suggests a dynamic enzymatic environment capable of both forming and breaking these galloyl linkages. researchgate.netnih.gov

Environmental and Genetic Modulators of this compound Production

The production and accumulation of flavonoids, including gallated catechins like this compound, are intricately regulated by both genetic factors and environmental cues. researchgate.net

Environmental Modulators: In Camellia sinensis, meteorological conditions play a significant role in modulating the biosynthesis of catechins. nih.govfrontiersin.org

Temperature : Temperature is considered one of the most critical factors. frontiersin.org Elevated temperatures, along with high rainfall, have been shown to promote the biosynthesis of esterified catechins, such as EGCG, the precursor to this compound. nih.gov Conversely, lower temperatures tend to favor the accumulation of non-esterified catechins. tandfonline.com

Light : Light intensity also influences catechin (B1668976) levels. Appropriately high light intensity can enhance photosynthetic capacity and subsequently increase the content of certain catechins. nih.gov However, excessively high or low light can inhibit catechin biosynthesis. nih.gov

Rainfall and Humidity : High rainfall is associated with increased production of total esterified catechins. nih.gov Specific combinations of air and substrate humidity, along with light and temperature, can be optimized to enhance catechin accumulation. mdpi.com

Nutrient Availability : The availability of soil nutrients, such as phosphate (B84403), can significantly impact catechin biosynthesis. Phosphate deficiency has been shown to activate key genes in the pathway, boosting catechin production. sci.news

Environmental FactorEffect on Esterified Catechin (e.g., EGCG) ProductionReference
High TemperaturePromotes biosynthesis nih.govtandfonline.com
Low TemperatureInhibits biosynthesis tandfonline.com
High Light Intensity (Optimal)Enhances accumulation nih.gov
Excessive Light IntensityInhibits accumulation nih.gov
High RainfallPromotes biosynthesis nih.gov
Phosphate DeficiencyActivates biosynthesis genes sci.news

Genetic Modulators: The flavonoid biosynthetic pathway is under tight genetic control, primarily through the action of transcription factors. These proteins bind to the promoter regions of the structural genes (like CHS, DFR, ANR) to regulate their expression. nih.gov

Transcription Factor Complexes : A key regulatory mechanism involves a ternary protein complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. oup.com This complex orchestrates the expression of genes involved in the later stages of the pathway. researchgate.net

MYB Transcription Factors : MYB proteins are pivotal in controlling which branch of the flavonoid pathway is activated. mdpi.com For example, specific MYB factors can upregulate genes leading to anthocyanin production while simultaneously down-regulating those for flavonol synthesis, indicating a competitive regulation for common precursors. mdpi.com

Hormonal and Signaling Pathways : Plant signaling molecules also play a role. Key transcription factors involved in phosphate signaling (CsPHR1, CsPHR2) and repressors in the jasmonate pathway (CsJAZ3) have been found to regulate catechin biosynthesis in response to nutrient levels and hormonal signals in tea plants. sci.news

Advanced Methodologies for Epigallocatechin 3,5 Digallate Acquisition and Characterization

Strategies for Extraction and Purification of Epigallocatechin 3,5-digallate from Natural Sources

The isolation of this compound from natural sources presents a significant challenge due to its low abundance and the presence of numerous other structurally related catechins. Natural extraction typically yields ≤0.1% of the compound by dry weight, necessitating sophisticated purification techniques to remove co-extracted impurities.

A common strategy involves an initial extraction of tea leaves or other plant materials with solvents like hot water or aqueous ethanol (B145695) to obtain a crude catechin (B1668976) mixture. researchgate.netmdpi.com To enhance the purity of the target compound, this crude extract often undergoes a series of purification steps.

One effective method involves partitioning the extract with chloroform (B151607) to eliminate caffeine (B1668208), followed by partitioning with ethyl acetate (B1210297) to concentrate the catechin fraction. researchgate.net Further purification is frequently achieved using column chromatography. Polyamide column chromatography has proven to be a simple and effective method for the large-scale separation of catechins. researchgate.netnih.gov In one study, a catechin mixture was applied to a polyamide column and eluted with an ethanol-water mixture, with pure epigallocatechin-3-gallate (a related compound) being obtained with a 75% ethanol and 25% water elution. researchgate.net

Another approach utilizes macroporous resins, which have demonstrated high efficacy in enriching specific catechins. For instance, the H-bond resin HPD826 has shown excellent adsorption and desorption capabilities for EGCG, a compound structurally similar to this compound. nih.gov A combined approach using macroporous resin followed by polyamide column chromatography has been shown to significantly increase the purity of the desired catechin, with a final crystallization step in distilled water yielding purities as high as 95.1%. nih.gov

Supercritical fluid extraction (SFE) has also emerged as a promising technique. mdpi.com One study optimized SFE conditions for caffeine removal from green tea, followed by extraction of the catechin mixture using ethanol as a modifier. researchgate.net The resulting catechin mixture was then purified using polyamide column chromatography to isolate the target compounds. researchgate.net

Regioselective and Stereoselective Chemical Synthesis of this compound and its Analogues

A key challenge in the synthesis is the precise control over the galloylation at the C-3 and C-5 hydroxyl groups of the epigallocatechin core, while avoiding unwanted reactions at other hydroxyl groups. This necessitates a carefully planned strategy involving protecting groups.

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential for the regioselective synthesis of this compound and its analogues. acs.org Silyl ethers, particularly the tert-butyldimethylsilyl (TBS) group, are commonly employed to protect the phenolic hydroxyl groups on the A and B rings of the flavan-3-ol (B1228485) backbone. iomcworld.comacs.orgiomcworld.com The TBS group is advantageous as it can be introduced in a single step, is stable under various reaction conditions, and can be selectively removed under mild conditions. acs.org

In a typical synthetic route, the hydroxyl groups at positions 5 and 7 of the A-ring of (–)-epicatechin are protected using tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in dimethylformamide (DMF). This protection prevents these sites from reacting during the subsequent galloylation steps. Other protecting groups, such as the 2-nitrobenzenesulfonyl (Ns) group, have also been utilized for the regioselective synthesis of methylated catechin derivatives. nih.gov

The selective deprotection of these groups is a critical step. For instance, the 5-O-TBS group can be regioselectively removed with trifluoroacetic acid (TFA), allowing for specific modification at this position. iomcworld.comiomcworld.com Conversely, basic conditions, such as using potassium carbonate in methanol (B129727) and dichloromethane, can be used for the deprotection of the 7-O-TBS group. iomcworld.comiomcworld.com

Galloylation and Deprotection Strategies for this compound Derivatives

Galloylation, the introduction of the galloyl moiety, is a pivotal step in the synthesis. This is typically achieved by reacting the protected flavan-3-ol intermediate with a protected gallic acid derivative. A common method for this esterification is the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). iomcworld.com

The synthesis of this compound involves a sequential galloylation process. After protecting the 5- and 7-hydroxyl groups, the first galloylation is performed at the 3-position. Following this, selective deprotection of the 5-position is carried out, and a second galloylation is performed at this newly available hydroxyl group.

The final step in the synthesis is global deprotection, where all remaining protecting groups are removed to yield the target molecule. For TBS groups, tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) is a commonly used reagent for this purpose. acs.org Hydrogenolysis over a palladium catalyst, such as 20% Pd(OH)₂/C, is another method used for the removal of benzyl (B1604629) protecting groups that might be used on the gallic acid moiety. iomcworld.com

Chromatographic and Spectrometric Techniques for Quantification and Structural Elucidation of this compound

A combination of chromatographic and spectrometric techniques is indispensable for the accurate quantification and unambiguous structural elucidation of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the separation and quantification of this compound and its analogues. acs.orgmdpi.com These techniques offer high resolution, allowing for the separation of complex mixtures of catechins found in natural extracts or synthetic reaction products. mdpi.comlcms.cz

Reversed-phase chromatography is the most common mode used, typically with a C18 stationary phase. mdpi.complos.org The mobile phase usually consists of a mixture of an aqueous acidic solution (e.g., water with formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. plos.orgnih.gov A gradient elution is often employed to achieve optimal separation of compounds with varying polarities.

UPLC, with its smaller particle size columns (typically < 2 μm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. plos.orgnih.gov UPLC methods have been developed for the rapid identification and quantification of catechins, with run times as short as 5 minutes. plos.org The use of a UV detector, typically set at around 272-280 nm, allows for the detection and quantification of these compounds. mdpi.complos.org

Table 1: HPLC/UPLC Method Parameters for Catechin Analysis

ParameterHPLCUPLC
Column Cosmosil 5C18-AR-II (4.6 mm × 250 mm) researchgate.netWaters Acquity C18 (50 mm x 2.1 mm ID) 1.8 μm plos.org
Mobile Phase 50 mmol/L H₃PO₄ and 100% acetonitrile researchgate.net0.1% formic acid in water and acetonitrile nih.gov
Flow Rate Not specified0.5 mL/min plos.org
Detection UV mdpi.comUV at 272 nm plos.org
Run Time ~50 min mdpi.com5 min plos.org

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for this compound Analysis

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of this compound. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of catechins, often in negative ion mode. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting product ions, providing further structural details, such as the location of the galloyl groups. up.ac.za

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for complete structural elucidation. iomcworld.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule and to establish the stereochemistry. acs.orgiomcworld.com For example, the heteronuclear multiple bond correlation (HMBC) experiment is crucial for confirming the positions of the galloyl moieties by observing correlations between the protons of the galloyl group and the carbons of the epigallocatechin core. acs.org The coupling constants observed in the ¹H NMR spectrum can help determine the relative configuration of the stereocenters in the C-ring. acs.org

Table 2: Spectroscopic Data for this compound and Related Compounds

TechniqueCompoundKey Observations
MS Epigallocatechin-3,5-digallateMolecular ion peak corresponding to the calculated molecular weight (C₂₉H₂₂O₁₅). nih.gov
HRMS-ESI A digallated catechinm/z [M-H]⁻ allowing for the determination of the molecular formula. researchgate.net
¹H NMR 3',4',7-Tri-O-TBS-(−)-epicatechinSignals corresponding to the protons of the flavan-3-ol backbone and the TBS protecting groups. iomcworld.com
¹³C NMR 3',4',7-Tri-O-TBS-(−)-epicatechinResonances for all carbon atoms, confirming the structure of the protected intermediate. iomcworld.com
HMBC Methylated (epi)catechin derivativesCorrelation between methoxy (B1213986) protons and C-3' or C-4' to confirm the position of methylation. acs.org

Advanced Analytical Approaches for this compound Metabolites

The biotransformation of catechins, including this compound (EGCG-3,5-DG), is a complex process that significantly influences their bioavailability and biological activities. Advanced analytical techniques are crucial for the identification and quantification of the resulting metabolites in various biological matrices. acs.org

The primary analytical methods for studying catechin metabolites are liquid chromatography (LC) and capillary electrophoresis. researchgate.net While UV detection is common, more sensitive and selective methods like mass spectrometry, electrochemical detection, fluorescence, and chemiluminescence detection are often employed. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a particularly powerful tool for metabolite analysis. acs.orggijhsr.com This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. gijhsr.com

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers rapid and sensitive analysis. researchgate.net For instance, a UPLC/ESI-MS method allowed for the detection of various catechins in rat plasma within a 3.5-minute analytical run. researchgate.net

Tandem Mass Spectrometry (MS/MS) , especially when coupled with LC (LC-MS/MS), provides high sensitivity and selectivity, enabling the detection of a wide range of catechins and their derivatives, even without the need for standards in some cases. researchgate.netnih.gov This is particularly useful for identifying conjugated metabolites like glucuronides and sulfates. acs.org

High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap-MS, combined with UHPLC, allows for the comprehensive chemical profiling of complex samples and the identification of a large number of phytochemicals and their metabolites. acs.orgmdpi.comsci-hub.se

In Vitro Metabolism Studies

In vitro models are invaluable for investigating the metabolic fate of compounds like EGCG-3,5-DG. For instance, studies using human fecal microbiota have shown that epigallocatechin-3-gallate (EGCG) is rapidly degraded. acs.org The degradation process involves several steps, including ester hydrolysis, C-ring opening, A-ring fission, dehydroxylation, and aliphatic chain shortening. acs.org

One study demonstrated that Akkermansia muciniphila, a gut bacterium, can co-metabolize EGCG in the presence of mucin or glucose. nih.govplos.org This co-metabolism leads to the conversion of EGCG into gallic acid, epigallocatechin (EGC), and (-)-epicatechin (B1671481) through ester hydrolysis. plos.org

Metabolite Identification

The identification of metabolites is a critical step in understanding the biotransformation of EGCG-3,5-DG. For example, in a study involving the fermentation of EGCG with human gut microbiota, metabolites were identified using ultrahigh-performance liquid chromatography hybrid quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap-MS). acs.org The process involved comparing the retention times and mass-to-charge ratios of the detected compounds with those of authentic standards. acs.org

The major metabolic pathways for catechins in humans involve methylation, glucuronidation, and sulfation. acs.orgnih.gov For EGCG, sulfation has been identified as a major metabolic pathway in humans, with EGCG-4″-sulfate being a key metabolite found in plasma. nih.gov Other identified metabolites in human and animal models include monoglucuronides and monosulfates of EGC and (-)-epicatechin, as well as O-methylated and ring-fission metabolites. acs.org

Table of Identified Metabolites of Epigallocatechin Gallate (EGCG) and Related Compounds

Parent CompoundMetaboliteAnalytical MethodBiological Matrix
EGCGEpigallocatechin (EGC)UHPLC-Q-Orbitrap-MSIn vitro fecal fermentation
EGCGGallic AcidUHPLC-Q-Orbitrap-MSIn vitro fecal fermentation
EGCGPyrogallolUHPLC-Q-Orbitrap-MSIn vitro fecal fermentation
EGCG4-phenylbutyric acidUHPLC-Q-Orbitrap-MSIn vitro fecal fermentation
EGCG3-(3′,4′-dihydroxyphenyl)propionic acidUHPLC-Q-Orbitrap-MSIn vitro fecal fermentation
EGCG3-(4′-hydroxyphenyl)propionic acidUHPLC-Q-Orbitrap-MSIn vitro fecal fermentation
EGCGEGCG-4″-sulfateNot specifiedHuman plasma
EGCEGC-glucuronideLC-ESI-MS/MSHuman and rat urine
EGCEGC-sulfateLC-ESI-MS/MSHuman and rat urine
(-)-EpicatechinEC-glucuronideLC-ESI-MS/MSHuman and rat urine
(-)-EpicatechinEC-sulfateLC-ESI-MS/MSHuman and rat urine
EGCO-methyl-EGC-O-glucuronidesLC/ESI-MSHuman urine
EGCO-methyl-EGC-O-sulfatesLC/ESI-MSHuman urine
(-)-EpicatechinO-methyl-epicatechin-O-sulfatesLC/ESI-MSHuman urine
EGC5-(3',4',5'-trihydroxyphenyl)-γ-valerolactone (M4)LC/ESI-MSHuman, mouse, and rat urine
(-)-Epicatechin5-(3',4'-dihydroxyphenyl)-γ-valerolactone (M6)LC/ESI-MSHuman, mouse, and rat urine

This table is based on data from multiple sources. acs.orgresearchgate.netacs.orgnih.gov

Molecular Mechanisms of Action of Epigallocatechin 3,5 Digallate

Modulation of Cellular Signaling Pathways by Epigallocatechin 3,5-digallate

The biological activities of catechins are largely attributed to their ability to modulate various cellular signaling pathways that are often dysregulated in disease states. While direct evidence for this compound is sparse, the extensive research on the structurally similar Epigallocatechin-3-gallate (EGCG) provides significant insights into how these compounds may interact with and influence cellular functions.

Interaction with Protein Targets and Enzyme Inhibition Dynamics

EGCG is known to interact with a wide array of protein targets, thereby influencing their activity. nih.gov This interaction is often the basis for its observed biological effects. EGCG has been shown to inhibit several enzymes, including those involved in cell proliferation, inflammation, and metabolism. For instance, EGCG can inhibit digestive enzymes such as α-amylase, chymotrypsin, trypsin, and lactase. nih.gov The inhibitory action of EGCG is not limited to digestive enzymes; it also affects enzymes involved in cellular signaling and cancer progression, such as metalloproteinases and serine proteases. mdpi.com Furthermore, EGCG has been found to inhibit the proteasome, a protein complex responsible for degrading most cellular proteins. mdpi.com

The inhibitory mechanisms of EGCG can be multifaceted. One proposed mechanism involves the formation of a conjugate between the EGCG quinone and the thiol group of cysteine residues in the active site of an enzyme. mdpi.com This covalent modification can lead to irreversible inactivation of the enzyme.

Table 1: Examples of Enzymes Inhibited by Epigallocatechin-3-gallate (EGCG)

Enzyme ClassSpecific Enzyme(s)Potential Biological Effect
Digestive Enzymesα-amylase, chymotrypsin, trypsin, lactaseAlteration of nutrient metabolism
ProteasesMatrix metalloproteinases (MMP2, MMP9), leukocyte elastase, urokinase, proteasomeModulation of tissue remodeling, inflammation, and protein degradation
KinasesEpidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinases (MAPKs)Regulation of cell proliferation, differentiation, and apoptosis
OtherLactase phlorizin (B1677692) hydrolaseInhibition of lactose (B1674315) hydrolysis

Epigenetic Regulation and Gene Expression Modulation by this compound

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. Aberrant epigenetic patterns are a hallmark of many diseases, including cancer. EGCG has been identified as a compound capable of modulating these epigenetic marks. nih.gov

EGCG can influence DNA methylation by inhibiting DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA. nih.govmdpi.com This inhibition can lead to the demethylation of promoter regions of tumor suppressor genes that were silenced by hypermethylation, thereby reactivating their expression. nih.gov Studies have shown that EGCG treatment can decrease global DNA methylation levels and reduce the levels of 5-methylcytosine (B146107) in cancer cells. nih.gov

In addition to its effects on DNA methylation, EGCG can also modulate histone modifications. It has been shown to inhibit histone deacetylases (HDACs), leading to an increase in histone acetylation. nih.govnih.gov Increased histone acetylation is associated with a more open chromatin structure, which allows for the transcription of previously silenced genes, including tumor suppressor genes like p16INK4a and Cip1/p21. nih.gov

Reactive Oxygen Species Scavenging and Antioxidant Defense Systems Orchestrated by this compound

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells through oxidative stress. Antioxidants can neutralize these harmful molecules. The antioxidant properties of catechins are well-documented. EGCG has been shown to be a potent scavenger of ROS, including hydrogen peroxide. researchgate.net

The antioxidant activity of EGCG is attributed to its chemical structure, particularly the presence of phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. nih.gov EGCG can directly scavenge ROS and also enhance the body's own antioxidant defense systems. nih.gov It has been shown to augment the activities of antioxidant enzymes through the Nrf2-Keap1 signaling pathway. nih.govresearchgate.net This pathway is a key regulator of the cellular antioxidant response.

Anti-inflammatory Cascade Interventions by this compound

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. The anti-inflammatory properties of EGCG have been extensively studied. EGCG can interfere with multiple signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.com

EGCG has been shown to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. koreascience.krnih.gov It can also downregulate the expression of enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2). mdpi.com By modulating these key inflammatory pathways and mediators, EGCG can help to resolve inflammation. nih.gov

Mechanisms of Antiviral Activity of this compound

While much of the research has centered on EGCG, there is specific evidence regarding the antiviral activity of this compound. One study reported that catechins with a galloyl group at the 3-position and a hydroxyl group at the 5'-position, including this compound, inhibited HIV-1 infection. nih.gov The mechanism of this inhibition was found to be interference with p24 production, cell-cell fusion, and virus-cell fusion at micromolar concentrations. nih.gov

The broader research on EGCG provides further insights into the potential antiviral mechanisms of galloylated catechins. EGCG appears to inhibit the early stages of viral infections, such as attachment, entry, and membrane fusion, by interacting with viral membrane proteins. nih.govsemanticscholar.org For instance, EGCG can bind to the hemagglutinin on the surface of the influenza virus, preventing its attachment to host cells. mdpi.comnih.gov It has also been shown to inhibit the entry of the Hepatitis C virus and Herpes Simplex Virus into cells. nih.gov The presence of the 3-galloyl group is considered critical for these antiviral activities. nih.govsemanticscholar.org

Table 2: Antiviral Mechanisms of Galloylated Catechins

VirusProposed Mechanism of Action
Human Immunodeficiency Virus-1 (HIV-1)Interference with p24 production, cell-cell fusion, and virus-cell fusion. nih.gov
Influenza VirusBinding to hemagglutinin, preventing viral attachment to host cells. mdpi.comnih.gov
Hepatitis C Virus (HCV)Inhibition of viral attachment to the cell surface. nih.gov
Herpes Simplex Virus (HSV)Inhibition of viral adhesion and entry. nih.gov
CoronavirusBinding to the spike protein, preventing attachment to host cell receptors, and interfering with viral RNA synthesis. mdpi.com

Cellular Anti-proliferative and Apoptosis-Inducing Mechanisms of this compound in Malignant Cell Lines

The anti-cancer effects of EGCG are a major focus of research. EGCG has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). mdpi.comnih.gov The anti-proliferative effects of EGCG are linked to its ability to modulate signaling pathways that control cell growth and division. nih.gov

EGCG can induce apoptosis through multiple mechanisms. It can trigger the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins. mdpi.com For example, in gastric cancer cells, EGCG has been shown to induce apoptosis by promoting the dissociation of the c-FLIP/Ku70 complex. nih.gov Furthermore, the pro-oxidant activity of EGCG at higher concentrations can lead to the generation of ROS, which can trigger apoptosis in cancer cells. The modulation of epigenetic targets by EGCG, as discussed earlier, also contributes to its anti-cancer effects by reactivating tumor suppressor genes. nih.gov

Interactions of this compound with Biomembranes and Subcellular Structures

The biological activities of polyphenols such as this compound are often linked to their ability to interact with and modulate cellular structures. These interactions can occur at the cell's outer boundary—the biomembrane—or with various structures within the cell. Research into the broader class of galloylated catechins and related digallate compounds provides significant insights into these mechanisms.

The interaction with biomembranes is a critical aspect of the molecular action of catechins. These compounds can directly engage with proteins and the phospholipid bilayer of membranes, which can, in turn, stimulate intracellular signaling pathways mdpi.com. Studies on related molecules like Epigallocatechin-3-gallate (EGCG) have shown they can associate with and incorporate into membranes, modulating their structure and function nih.gov. This membranotropic effect is considered a potential mediator of their wide-ranging biological effects nih.gov. For instance, EGCG has been shown to alter the composition of membrane domains known as lipid rafts, which are crucial hubs for signal processing nih.gov.

Research comparing EGCG to its digallate dimers, such as theasinensin A and theaflavin-3,3'-digallate, reveals that the presence of additional gallate groups can enhance these membrane interactions, particularly in the context of antiviral activity. These digallate dimers are significantly more effective at inactivating enveloped viruses, including Herpes Simplex Virus (HSV), across a wider pH range than monomeric EGCG asm.org. While EGCG's effectiveness diminishes in acidic conditions, digallate dimers maintain high efficacy asm.org. This suggests that the inactivation of viruses is not merely due to membrane disruption but likely involves binding to envelope glycoproteins following an initial interaction with the viral membrane asm.org.

Comparative Antiviral Efficacy of EGCG vs. Digallate Dimers asm.org
CompoundVirus TypepH ConditionObserved Efficacy
EGCGHSV-1 and HSV-2pH 8.0Effective (3 to 4 log10 reduction)
EGCGHSV-1 and HSV-2pH 5.7Ineffective
Theasinensin A (EGCG digallate dimer)HSV-1 and HSV-2pH 5.7Effective (3 to 4 log10 reduction)
Theaflavin-3,3'-digallate (TF-3)HSV-1 and HSV-2pH 4.0 to 5.7Highly Effective (4 to 5 log10 reduction)
EGCG Digallate DimersOther Enveloped Viruses (Class I, II, III fusion proteins)Neutral to slightly alkalineMore effective than EGCG
Subcellular Localization of Galloylated Catechins in Tea Plant Buds nih.govresearchgate.net
MethodologyTarget Structure/MoleculeObservationConclusion
Neutral Red StainingVacuolesRed staining observed in vacuoles.Confirms identification of vacuoles.
Immunohistochemistry (Anti-galloylated catechin (B1668976) antibody)Galloylated CatechinsSepia staining detected within vacuoles.Galloylated catechins are primarily localized in the vacuoles.
Immunohistochemistry (Anti-galloylated catechin antibody)ChloroplastsChloroplasts were not stained.Chloroplasts are not the primary accumulation site.

Pre Clinical Biological Activities and Efficacy of Epigallocatechin 3,5 Digallate

In Vitro Studies on the Antioxidant Potency of Epigallocatechin 3,5-digallate

This compound (EGCG-DG), a derivative of epigallocatechin-3-gallate (EGCG), has been the subject of in vitro studies to determine its antioxidant capabilities. The antioxidant activity of catechins like EGCG is well-documented and is largely attributed to their ability to scavenge free radicals and modulate the activity of antioxidant enzymes. nih.gov The chemical structure of these compounds, particularly the presence of phenolic rings and hydroxyl groups, allows them to act as electron traps and effectively neutralize reactive oxygen species (ROS). mdpi.com

Various in vitro assays are employed to quantify the antioxidant potential of such compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.gov For instance, the DPPH assay measures the ability of an antioxidant to donate an electron and scavenge the DPPH radical. researchgate.net Studies on EGCG, the parent compound of EGCG-DG, have demonstrated its potent free radical scavenging activity, which is often attributed to the trihydroxyphenyl B-ring and the galloyl moiety in its structure. researchgate.net

The antioxidant mechanism of EGCG and its derivatives is multifaceted. It involves direct scavenging of a wide array of radicals, including superoxide (B77818), hydroxyl, and peroxyl radicals. mdpi.commdpi.com Furthermore, these compounds can chelate metal ions, which can otherwise participate in reactions that generate free radicals. mdpi.com While EGCG is a potent antioxidant, it can also act as a pro-oxidant under certain conditions, such as in the presence of Fe (III), leading to the production of hydrogen peroxide and hydroxyl radicals. nih.gov

The antioxidant capacity of EGCG derivatives is influenced by their chemical structure. For example, lipophilized EGCG derivatives have shown greater antioxidant activity in scavenging the DPPH radical than EGCG itself. researchgate.net This suggests that modifications to the EGCG structure, such as the addition of galloyl groups to form EGCG-DG, could potentially influence its antioxidant potency.

Anticarcinogenic and Chemopreventive Effects of this compound in Pre-clinical Models

Induction of Apoptosis and Cell Cycle Arrest by Epigallocatechin-3-gallate in Cancer Models

Epigallocatechin-3-gallate (EGCG) has demonstrated significant capabilities in promoting cancer cell death through the induction of apoptosis and the halting of the cell division cycle. imrpress.comnih.gov In human pancreatic cancer cells, EGCG prompts growth arrest at the G1 stage of the cell cycle. imrpress.comimrpress.com This is achieved by regulating key cell cycle proteins, including the downregulation of cyclin D1, cyclin-dependent kinase 4 (cdk4), and cdk6, and the upregulation of cell cycle inhibitors p21/WAF1/CIP1 and p27/KIP1. imrpress.comimrpress.com Similarly, in human prostate carcinoma cells, EGCG treatment leads to a G0/G1 phase cell cycle arrest by increasing the expression of inhibitors like WAF1/p21 and KIP1/p27, while decreasing the expression of cyclins D1 and E, and cdks 2, 4, and 6. nih.gov This disruption of the cyclin-cdk machinery is a critical mechanism leading to cell cycle arrest and, ultimately, apoptosis. nih.gov

The apoptotic effects of EGCG are mediated through multiple molecular pathways. In pancreatic cancer models, EGCG induces apoptosis by generating reactive oxygen species and activating caspase-3 and caspase-9. imrpress.comimrpress.com It also modulates the Bcl-2 family of proteins, inhibiting the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL while inducing the expression of pro-apoptotic proteins such as Bax, Bak, and PUMA. imrpress.com Studies using mouse embryonic fibroblasts have confirmed that the absence of both Bax and Bak provides greater protection against EGCG-induced apoptosis, highlighting their importance in this process. imrpress.com Furthermore, EGCG can induce apoptosis even in the absence of the tumor suppressor protein p53. imrpress.comimrpress.com In leukemia cells, EGCG's pro-apoptotic effect is marked by an up-regulation of p53 and Bax protein levels and a down-regulation of Bcl-2α. nih.gov

Table 1: Molecular Targets of EGCG in Cell Cycle and Apoptosis Induction This table is interactive. Click on the headers to sort.

Cancer Model Molecular Effect Key Proteins Modulated
Pancreatic Cancer G1 Phase Cell Cycle Arrest ↓ Cyclin D1, ↓ cdk4, ↓ cdk6, ↑ p21, ↑ p27
Pancreatic Cancer Apoptosis Induction ↑ Caspase-3, ↑ Caspase-9, ↓ Bcl-2, ↓ Bcl-XL, ↑ Bax, ↑ Bak
Prostate Cancer G0/G1 Phase Cell Cycle Arrest ↓ Cyclin D1, ↓ Cyclin E, ↓ cdk2, ↓ cdk4, ↓ cdk6, ↑ p21, ↑ p27
Leukemia Apoptosis Induction ↑ p53, ↑ Bax, ↓ Bcl-2α

Modulation of Tumorigenesis and Metastasis in Xenograft and Animal Models

In preclinical animal models, Epigallocatechin-3-gallate (EGCG) has been shown to effectively modulate tumorigenesis and metastasis. Studies on chemically-induced mammary cancer in rats revealed that EGCG treatment led to a significant decrease in both the size and number of tumors. nih.gov This anti-tumor effect was associated with marked necrosis of neoplastic cells, with some tumor masses being almost entirely replaced by fibrous tissue. nih.gov In a breast cancer xenograft model, EGCG reduced tumor weight in a dose-dependent manner. nih.gov

EGCG's ability to inhibit tumor growth and spread is linked to its influence on several key processes, including angiogenesis and the expression of proteins involved in metastasis. nih.govmdpi.com It has been observed to reduce the expression of vascular endothelial growth factor (VEGF), a critical regulator of new blood vessel formation that is essential for tumor growth and expansion. nih.govnih.gov Furthermore, EGCG inhibits the expression of matrix metalloproteinase-2 (MMP-2), an enzyme that degrades the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.govmdpi.com In colorectal cancer, EGCG has been found to suppress cancer stem-like cells, which are known to drive tumor recurrence and metastasis. nih.gov This was validated in a xenograft model where EGCG treatment inhibited tumor growth. nih.gov The compound also inhibits markers of cell proliferation and invasion such as Ki-67 and CD44. nih.gov

Table 2: Effects of EGCG on Tumorigenesis and Metastasis Markers in Animal Models This table is interactive. Use the search bar to filter results.

Cancer Type Animal Model Key Finding Markers Inhibited
Mammary Cancer Rat (DMBA-induced) Decreased tumor size and number CD44, VEGF, Ki-67, MMP-2
Breast Cancer Mouse (4T1 xenograft) Reduced tumor weight VEGF

Metabolic Regulation and Enzyme Inhibition by Epigallocatechin-3-gallate (e.g., Pancreatic Lipase)

Epigallocatechin-3-gallate (EGCG) plays a role in metabolic regulation, partly through its ability to inhibit key digestive and metabolic enzymes. nih.govnih.gov A primary target of EGCG is pancreatic lipase (B570770), the main enzyme responsible for the digestion of dietary fats. oregonstate.edunih.gov By inhibiting this enzyme, EGCG can reduce fat absorption, which may limit energy intake. nih.govoregonstate.edu In vitro studies have shown that EGCG is an effective inhibitor of pancreatic lipase. daneshyari.comcore.ac.uk The galloyl ester group in the EGCG molecule appears to be crucial for this inhibitory activity. daneshyari.com

In addition to its effects on fat digestion, EGCG also influences glucose metabolism within cancer cells. nih.gov Research on breast cancer models shows that EGCG exerts an anti-tumor effect by suppressing glucose metabolism. nih.gov It achieves this by significantly inhibiting the activities and mRNA levels of key glycolytic enzymes, including hexokinase (HK), phosphofructokinase (PFK), and lactic dehydrogenase (LDH). nih.gov This inhibition leads to reduced levels of glucose, lactate, and ATP in the tumor environment. nih.gov EGCG also decreases the expression of hypoxia-inducible factor 1α (HIF1α) and glucose transporter 1 (GLUT1), which are critical regulators of glycolysis in cancer cells. nih.gov This targeting of cellular energy pathways represents a significant mechanism of its anti-cancer action. nih.gov

Neuroprotective and Cognitive Enhancing Aspects of Epigallocatechin-3-gallate in Animal Models

Epigallocatechin-3-gallate (EGCG) has demonstrated notable neuroprotective and cognitive-enhancing effects in various animal models of neurological disorders, including Alzheimer's disease and ischemic stroke. nih.govplos.org A systematic review of preclinical studies concluded that EGCG showed a positive effect in Alzheimer's disease models, leading to improved cognitive performance as measured by shorter escape latency in maze tests. nih.gov It also helps reduce the levels of amyloid-beta (Aβ) peptides, which form the characteristic plaques found in Alzheimer's brains. nih.govresearchgate.net

The mechanisms underlying these neuroprotective effects are multifaceted. EGCG acts as a potent antioxidant, scavenging free radicals and protecting neurons from oxidative stress. nih.govsemanticscholar.org It also exerts anti-inflammatory effects by inhibiting microglial activation and the production of pro-inflammatory cytokines. nih.gov In animal models of ischemic stroke, EGCG treatment improved neurobehavioral deficits and reduced infarct volume. plos.org This protection is linked to its ability to regulate intracellular calcium concentration and prevent apoptosis. plos.orgsemanticscholar.org EGCG mitigates glutamate-induced neuronal cell death by preventing calcium overload, regulating the expression of Bcl-2 family proteins, and attenuating the activation of caspase-3. plos.org Furthermore, EGCG has been shown to inhibit tau protein hyperphosphorylation, another key pathological feature of Alzheimer's disease. researchgate.net

Modulation of Gut Microbiota by Epigallocatechin-3-gallate and Associated Biological Outcomes

Epigallocatechin-3-gallate (EGCG) can significantly modulate the composition and function of the gut microbiota, leading to beneficial biological outcomes. mdpi.comnih.gov In animal models, EGCG administration has been shown to reverse gut dysbiosis caused by factors such as a high-fat diet or radiation exposure. mdpi.comnih.gov For instance, in mice with radiation-induced intestinal injury, EGCG treatment helped restore the Firmicutes/Bacteroidetes ratio and increased the abundance of beneficial bacteria. nih.gov

This modulation of the gut microbiome is associated with improved metabolic health and intestinal integrity. In a study on high-fat diet-induced obese rats, a polyphenol mixture containing EGCG enhanced the levels of fecal short-chain fatty acids (SCFAs), which are beneficial metabolites produced by gut bacteria. mdpi.comresearchgate.net The treatment also led to a significant increase in the levels of bacteria from the Fusobacteria phylum and Christensenellaceae family, while reducing the abundance of Deferribacteres, which has been associated with inflammation. mdpi.com In the context of Clostridioides difficile infection (CDI), which is often linked to antibiotic-induced gut flora disorders, EGCG improved survival rates and restored the intestinal barrier in mice. nih.govmdpi.com It achieved this by improving the intestinal microbial community, such as by reducing the relative abundance of Enterococcaceae and increasing SCFAs. nih.gov These findings suggest that the interaction between EGCG and the gut microbiota plays a crucial role in its health-promoting effects. mdpi.com

Pharmacokinetics, Distribution, Metabolism, and Excretion Adme in Pre Clinical Models for Epigallocatechin 3,5 Digallate

Strategies for Enhancing Bioavailability and Metabolic Stability:Without baseline data on its bioavailability and metabolism, no targeted strategies for enhancement have been developed or tested.

Due to the absence of specific research on the ADME of Epigallocatechin 3,5-digallate, a detailed and scientifically accurate article on its pharmacokinetics in preclinical models as per the requested outline cannot be generated at this time. Further research is required to characterize the pharmacokinetic profile of this specific compound.

Synergistic and Antagonistic Interactions of Epigallocatechin 3,5 Digallate in Multi Component Systems Pre Clinical

Combinatorial Effects of Epigallocatechin 3,5-digallate with Other Bioactive Compounds

There are no preclinical studies available that specifically investigate the combinatorial effects of this compound with other bioactive compounds. Research in this area is required to understand if this compound could enhance or inhibit the activity of other substances.

This compound as a Modulator of Existing Therapeutic Regimens in Pre-clinical Settings

No preclinical research has been published detailing the effects of this compound as a modulator of existing therapeutic regimens. Therefore, its potential to increase the efficacy or reduce the side effects of current treatments is unknown.

Due to the lack of available research data, a detailed analysis and data tables on the synergistic and antagonistic interactions of this compound cannot be provided at this time.

Advanced Research Methodologies and Experimental Design in Epigallocatechin 3,5 Digallate Studies

In Vitro Cell Culture Models for Assessing Epigallocatechin 3,5-digallate Effects

The investigation of this compound's biological effects at the cellular level relies heavily on in vitro cell culture models. These models provide a controlled environment to elucidate the molecular mechanisms of action. Both two-dimensional (2D) and more complex three-dimensional (3D) cell culture systems are employed to assess the compound's impact on various cell types.

In the context of neuroblastoma research, the SH-SY5Y cell line has been utilized in both 2D and 3D models to study the effects of Epigallocatechin gallate (EGCG), a closely related compound. In 2D cultures, EGCG demonstrated cytotoxicity and was found to inhibit DYRK1A, a protein kinase, while promoting the expression of the neuronal differentiation marker TuJ1 nih.gov. Moving to more physiologically relevant 3D models, EGCG was shown to impair the growth of SH-SY5Y multicellular spheroids and reduce the viability of these cells when cultured in a 3D Matrigel matrix nih.gov. Furthermore, co-culture models incorporating human umbilical vein endothelial cells have been used to demonstrate the inhibitory effects of EGCG within a vascularized microenvironment nih.gov.

For cancer research, particularly lung cancer, the A549 cell line is a common in vitro model. Studies have confirmed the antitumor activity of EGCG in various cancer types, including lung cancer, through both in vivo and in vitro investigations frontiersin.org. In one study, liquid chromatography-mass spectrometry (LC-MS)-based metabolomics was used to analyze the metabolic changes in A549 cells after treatment with EGCG frontiersin.org. The results revealed 33 differentially expressed metabolites, indicating that EGCG impacts metabolic pathways related to glucose, amino acids, nucleotides, glutathione, and vitamins frontiersin.org.

The effects of EGCG have also been investigated in trophoblast cells, which are crucial for placental development. In a study using Be-Wo trophoblast cells, EGCG was found to significantly suppress cell migration and invasion at concentrations that did not affect cell survival nih.gov. This highlights the importance of using appropriate cell models to study specific physiological processes.

Furthermore, in vitro models have been instrumental in studying the effects of EGCG on osteoblasts and osteosarcoma cells. EGCG has been shown to increase osteoblast proliferation and decrease apoptosis by suppressing oxidative stress nih.gov. Conversely, it has demonstrated cytotoxicity towards osteosarcoma cells, reducing their viability nih.gov. Co-culture systems of mouse monocytes and marrow stromal cells have also been used to show that EGCG can suppress osteoclast differentiation by regulating the RANK/RANKL/OPG pathway nih.gov.

Table 1: In Vitro Cell Culture Models in EGCG Research

Cell LineModel TypeKey Findings
SH-SY5Y (Neuroblastoma)2D, 3D Spheroids, Co-culture with HUVECsDemonstrated cytotoxicity, DYRK1A inhibition, induced neuronal differentiation, and compromised spheroid growth.
A549 (Lung Cancer)2DShowed antitumor activity and induced significant changes in cellular metabolism, affecting pathways of glucose, amino acids, and nucleotides.
Be-Wo (Trophoblast)2DSuppressed cell migration and invasion at non-cytotoxic concentrations.
hFOB (Osteoblast)2DIncreased cellular viability and proliferation.
MG-63 (Osteosarcoma)2DReduced cell viability.
RAW264.7 and ST2 (Monocytes and Stromal Cells)Co-cultureSuppressed osteoclast differentiation.

Animal Models in Pre-clinical this compound Research: Selection and Application

Pre-clinical research on this compound and related compounds frequently employs animal models to evaluate their physiological effects in a whole-organism context. These models are crucial for understanding the potential therapeutic applications and the underlying biological mechanisms that cannot be fully recapitulated in vitro.

In the field of neurodegenerative diseases, particularly Alzheimer's disease (AD), transgenic mouse models have been instrumental. A systematic review of 17 preclinical studies identified the use of various AD animal models to assess the neuroprotective effects of EGCG nih.govresearchgate.net. Meta-analysis of these studies indicated that EGCG treatment led to a significant improvement in cognitive function, as evidenced by a shorter escape latency in behavioral tests, and a decrease in the levels of amyloid-beta 42 (Aβ42) nih.govresearchgate.net. The hTTR V30M mouse model, which is used for studying familial amyloidotic polyneuropathy (FAP), has also been employed to investigate the in vivo effects of EGCG plos.org. In this model, EGCG administration resulted in a significant decrease in the deposition of toxic transthyretin (TTR) aggregates in the gastrointestinal tract and peripheral nervous system plos.org. This was accompanied by a reduction in biomarkers associated with endoplasmic reticulum stress, protein oxidation, and apoptosis plos.org.

For cancer research, various animal models have been utilized to study the anti-cancer properties of EGCG. The SKH-1 hairless mouse model has been used to demonstrate the protective effects of topically applied EGCG against photocarcinogenesis, showing a reduction in tumor incidence, multiplicity, and size mdpi.com. The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model has been used to show the inhibitory effects of green tea polyphenols, where EGCG is a major component, on prostate cancer development, implicating the modulation of the IGF-I/IGFBP-3 signaling pathway mdpi.com.

Metabolomic studies in animal models have also provided insights into the dose-dependent effects of EGCG. In a study using male C57BL6/J mice, liquid chromatography-mass spectrometry-based metabolomics was used to compare the urinary metabolite profiles after administration of non-toxic and toxic oral doses of EGCG rsc.orgnih.gov. The results showed clear differences in the metabolite profiles between the two groups, with the presence of EGCG oxidation products at the toxic dose, which is consistent with the association of EGCG toxicity with oxidative stress rsc.orgnih.gov.

Table 2: Animal Models in EGCG Pre-clinical Research

Animal ModelResearch AreaKey Findings
Alzheimer's Disease (AD) Mouse ModelsNeurodegenerative DiseaseImproved cognition and decreased Aβ42 levels.
hTTR V30M MiceFamilial Amyloidotic PolyneuropathyInhibited TTR aggregate deposition and reduced related stress biomarkers.
SKH-1 Hairless MiceCancer (Photocarcinogenesis)Reduced tumor incidence, multiplicity, and size.
TRAMP MiceCancer (Prostate)Modulated IGF-I/IGFBP-3 signaling pathway.
C57BL6/J MiceMetabolomics/ToxicologyShowed dose-dependent changes in urinary metabolite profiles and evidence of oxidative stress at toxic doses.

Biophysical Techniques for Investigating Molecular Interactions of this compound

A variety of biophysical techniques are employed to investigate the molecular interactions of this compound and its analogs with biological macromolecules, providing detailed insights into their mechanisms of action. These methods allow for the characterization of binding affinities, conformational changes, and the nature of the interactions.

Fluorescence quenching and surface plasmon resonance (SPR) are two commonly used techniques to study the binding of catechins to proteins. For instance, these methods were used to examine the interaction of EGCG with the protein ERp57, revealing a higher affinity for EGCG compared to non-gallated catechins mdpi.com. SPR was also used to demonstrate the binding of EGCG to the signal transduction activator of transcription 1 (STAT1) with a dissociation constant (Kd) of 23 nM in breast cancer cells mdpi.com.

Circular dichroism is another valuable technique for studying conformational changes in proteins upon binding to ligands like EGCG. Studies on the interaction of EGCG with porcine lipase (B570770) showed that binding induced a conformational change in the enzyme mdpi.com.

Molecular dynamics (MD) simulations provide an atomistic view of the interactions between EGCG and biological systems. MD simulations have been used to predict the re-localization of EGCG to the headgroup region of a model lipid membrane, suggesting that it may not readily permeate the cell membrane and could exert its effects on membrane proteins through a bilayer-mediated mechanism nih.gov. Further MD simulations have explored the interactions of various green tea catechins with lipid bilayers, indicating that EGCG has the strongest interaction due to the formation of hydrogen bonds with lipid headgroups researchgate.net.

Other biophysical methods such as UV and fluorescence spectroscopy, thermodynamic analysis, Förster resonance energy transfer (FRET), Raman spectroscopy, and dynamic light scattering have been used to confirm the formation of complexes between EGCG and proteins like human serum albumin and to characterize the nature of these interactions, which include hydrogen bonds and van der Waals forces nih.gov.

Table 3: Biophysical Techniques in EGCG Interaction Studies

TechniqueMacromolecule/SystemKey Findings
Fluorescence Quenching & Surface Plasmon Resonance (SPR)ERp57, STAT1Demonstrated high-affinity binding of EGCG to these proteins.
Circular DichroismPorcine LipaseShowed conformational changes in the enzyme upon EGCG binding.
Molecular Dynamics (MD) SimulationsLipid Bilayers, Nav1.5 ChannelPredicted re-localization of EGCG to the membrane headgroup and suggested a bilayer-mediated mechanism of action on membrane proteins.
UV & Fluorescence Spectroscopy, FRETHuman Serum AlbuminConfirmed complex formation and characterized the binding interactions.

Omics Approaches (Proteomics, Metabolomics) in Elucidating this compound Mechanisms

Omics technologies, including proteomics and metabolomics, have become indispensable tools for obtaining a global and unbiased view of the cellular responses to this compound and its derivatives. These approaches allow for the identification of molecular targets and the elucidation of complex biological pathways affected by these compounds.

Proteomics has been utilized to identify the direct and indirect protein targets of EGCG. An in situ chemoproteomics approach using a cell-permeable and clickable bioorthogonal probe for EGCG identified 160 direct targets in cells. nih.gov These targets were found to be distributed across various subcellular compartments, with a significant number located in the cytoplasm (36%) and mitochondria (15.6%), suggesting a polypharmacological mode of action nih.gov. Gene Ontology (GO) analysis revealed that many of these targets are enzymes involved in key metabolic processes like glycolysis and energy homeostasis nih.gov. In another study on trophoblast cells, proteomics analysis revealed that EGCG treatment led to notable differences in protein expression, downregulating signaling pathways related to EIF2, mTOR, and estrogen response, as well as processes associated with the cytoskeleton and protein translation. Conversely, pathways linked to lipid degradation and oxidative metabolism were upregulated nih.gov.

Metabolomics provides a snapshot of the metabolic state of a biological system and can reveal how it is altered by compounds like EGCG. In a study on A549 lung cancer cells, LC-MS-based metabolomics identified 33 differentially expressed metabolites following EGCG treatment. These metabolites were involved in the metabolism of glucose, amino acids, nucleotides, glutathione, and vitamins frontiersin.org. Pathway analysis highlighted significant alterations in glycine, serine, and threonine metabolism, as well as alanine, aspartate, and glutamate (B1630785) metabolism frontiersin.org. In an animal study, comparative urine metabolomics of mice treated with non-toxic and toxic doses of EGCG revealed distinct metabolite profiles. The presence of EGCG oxidation products at the toxic dose suggests a link between EGCG toxicity and oxidative stress nih.gov.

The integration of multiple omics approaches, such as transcriptomics, proteomics, and metabolomics, has been applied to study the biosynthesis of EGCG and related compounds in tea plants (Camellia sinensis) nih.gov. These multi-omics analyses have identified key enzymes and transcription factors involved in the synthesis of these beneficial secondary metabolites nih.gov.

Table 4: Omics Approaches in EGCG Research

Omics ApproachModel SystemKey Findings
ChemoproteomicsIn situ (cells)Identified 160 direct protein targets of EGCG, primarily enzymes in metabolic pathways.
ProteomicsBe-Wo Trophoblast CellsRevealed downregulation of EIF2, mTOR, and estrogen response pathways, and upregulation of lipid degradation and oxidative metabolism.
MetabolomicsA549 Lung Cancer CellsIdentified 33 differentially expressed metabolites, indicating impacts on glucose, amino acid, and nucleotide metabolism.
MetabolomicsMice (urine)Showed dose-dependent changes in EGCG metabolites and evidence of oxidative stress at high doses.
Multi-omics (Transcriptomics, Proteomics, Metabolomics)Tea Plant (Camellia sinensis)Identified key enzymes and transcription factors in the biosynthesis of EGCG and related compounds.

Computational and Molecular Docking Studies of this compound and its Targets

Computational and molecular docking studies are powerful in silico tools used to predict and analyze the binding interactions between this compound and its potential molecular targets. These methods provide valuable insights into the binding modes, affinities, and the structural basis for the biological activities of these compounds.

Molecular docking has been extensively used to investigate the interactions of EGCG with a wide range of protein targets. For example, docking studies have been performed to explore the binding of EGCG to the envelope glycoprotein (B1211001) E2 of the Hepatitis C virus (HCV), with the aim of identifying potential viral inhibitors mdpi.com. Similarly, the binding of EGCG to human superoxide (B77818) dismutase 1 (SOD1) has been studied to understand its antioxidant mechanism at a molecular level unpad.ac.id. Docking simulations revealed that EGCG can form hydrogen bonds and hydrophobic interactions with key residues in the active site of SOD1 unpad.ac.id. In the context of cancer, molecular docking has been used to predict the binding affinity and interaction patterns between EGCG and the FLT3 receptor tyrosine kinase, suggesting its potential as an anti-cancer agent researchgate.net.

These computational approaches have also been used to study the interaction of catechins with DNA. Enhanced sampling techniques and molecular dynamics simulations have suggested that EGCG can form a stable complex with double-stranded DNA through the intercalation of its trihydroxybenzoate aromatic ring, with little sequence selectivity nih.gov.

Furthermore, molecular docking is often used in conjunction with experimental techniques to validate and provide a structural rationale for observed biological effects. For instance, docking studies have complemented biophysical analyses of the interaction between EGCG and porcine lipase, identifying key hydrogen bonding interactions with specific amino acid residues mdpi.com. The combination of in silico and in vitro approaches provides a more comprehensive understanding of the molecular mechanisms of EGCG.

Table 5: Computational and Molecular Docking Studies of EGCG

Target MoleculeResearch AreaKey Findings from Docking Studies
HCV Envelope Glycoprotein E2AntiviralPredicted binding interactions to identify potential viral inhibitors.
Superoxide Dismutase 1 (SOD1)Antioxidant MechanismShowed hydrogen bonding and hydrophobic interactions with active site residues.
FLT3 Receptor Tyrosine KinaseAnticancerPredicted favorable binding affinity and interaction patterns.
Double-Stranded DNANucleic Acid InteractionSuggested a stable intercalative binding mode.
Porcine LipaseEnzyme InhibitionIdentified key hydrogen bonding interactions with specific amino acid residues.

Future Perspectives and Emerging Research Avenues for Epigallocatechin 3,5 Digallate

Addressing Bioavailability and Delivery Challenges for Epigallocatechin 3,5-digallate

A significant hurdle in the therapeutic development of many polyphenolic compounds is their limited bioavailability. For this compound, this challenge is presumed to be a critical area of future research. However, at present, there is a notable lack of specific studies on the bioavailability, pharmacokinetics, and delivery systems for this compound.

Future research will likely focus on adapting and developing novel delivery strategies to enhance the systemic absorption and targeted delivery of this compound. Drawing parallels from its chemical relatives, potential avenues for investigation include:

Nanoencapsulation: Technologies such as liposomes, nanoparticles, and nanoemulsions could be explored to protect this compound from degradation in the gastrointestinal tract and enhance its absorption.

Prodrug Approaches: Chemical modification of the molecule to create more lipophilic prodrugs could improve its passage through biological membranes.

Co-administration with Bioenhancers: Investigating the co-administration of this compound with substances that can inhibit its metabolic enzymes or enhance intestinal permeability may offer a viable strategy to increase its plasma concentrations.

Systematic studies to determine the metabolic fate and pharmacokinetic profile of this compound are a prerequisite for the rational design of effective delivery systems.

Exploration of Novel Biological Activities and Therapeutic Applications for this compound

Preliminary research suggests that the presence of a second galloyl group at the 5-position of the epigallocatechin core may confer unique biological activities. Emerging studies are beginning to uncover these novel properties and their potential therapeutic applications.

One of the most promising areas is in antiviral research. Studies have shown that catechins possessing a galloyl group at the 3-position and a hydroxyl group at the 5'-position, such as this compound, can inhibit HIV-1 infection. nih.gov The mechanism of action is believed to involve interference with p24 production, as well as inhibition of both cell-cell and virus-cell fusion. nih.gov This highlights the critical role of the galloyl moiety in antiviral activity. nih.gov

Another area of interest is enzyme inhibition. Research into structurally similar compounds, such as (-)-epicatechin-3,5-O-digallate, has demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests that this compound may also possess similar or even enhanced enzyme-inhibiting properties, warranting further investigation for applications in metabolic disorders.

Future research is expected to broaden the scope of biological activities investigated for this compound, including its potential as an anti-inflammatory, antioxidant, and anticancer agent, comparing its efficacy to other catechins to understand the specific contribution of its 3,5-digallate structure.

Innovations in Chemical Synthesis and Derivatization of this compound

The low natural abundance of this compound necessitates the development of efficient and regioselective chemical synthesis methods to enable its detailed biological evaluation. The key challenge lies in the precise placement of the galloyl groups onto the epigallocatechin scaffold, which has multiple reactive hydroxyl groups.

Current synthetic strategies involve a multi-step process that relies on the use of protecting groups to temporarily block certain hydroxyl groups while others are targeted for galloylation. A typical synthetic route involves:

Protection: The hydroxyl groups at positions 5 and 7 of the A-ring of the epigallocatechin precursor are protected.

Sequential Galloylation: The first galloylation is performed at the 3-position. This is followed by selective deprotection of the 5-position and a subsequent second galloylation at this site.

Deprotection: A final global deprotection step removes all remaining protecting groups to yield the target molecule.

Innovations in this area are focused on developing more efficient and scalable synthetic routes with higher yields. This includes the exploration of novel protecting groups that can be selectively removed under mild conditions and the optimization of coupling reagents for the esterification (galloylation) steps.

Furthermore, the ability to synthesize this compound opens up opportunities for the creation of a wide range of derivatives. By modifying the core structure or the galloyl moieties, chemists can generate analogues with potentially improved bioavailability, stability, and biological activity.

Development of High-Throughput Screening Assays for this compound Analogues

To efficiently explore the therapeutic potential of the derivatives and analogues of this compound, the development of high-throughput screening (HTS) assays is essential. While specific HTS campaigns for this compound analogues have not yet been reported, the establishment of such assays is a critical future direction.

These assays would allow for the rapid screening of large libraries of compounds against a variety of biological targets. Key considerations for the development of HTS assays for this compound analogues include:

Target Identification: Identifying specific enzymes, receptors, or cellular pathways that are modulated by the parent compound.

Assay Miniaturization: Adapting biochemical or cell-based assays to a microplate format to allow for the simultaneous testing of thousands of compounds.

Detection Technologies: Utilizing sensitive and robust detection methods, such as fluorescence, luminescence, or mass spectrometry, to measure the activity of the compounds.

The data generated from HTS campaigns will be invaluable for establishing structure-activity relationships (SAR), which will guide the rational design of more potent and selective analogues of this compound.

Integration of Systems Biology Approaches in this compound Research

The complexity of the biological effects of polyphenols necessitates a holistic approach to understanding their mechanisms of action. Systems biology, which integrates data from various "-omics" technologies (genomics, proteomics, metabolomics), offers a powerful framework for elucidating the multifaceted interactions of this compound within a biological system.

Currently, there is a lack of research applying systems biology approaches specifically to this compound. Future research in this area could involve:

Transcriptomic and Proteomic Profiling: Analyzing the changes in gene and protein expression in cells or tissues treated with this compound to identify the signaling pathways and cellular processes it modulates.

Metabolomic Analysis: Studying the alterations in the metabolic profile of a biological system in response to the compound to understand its impact on metabolism.

By integrating these multi-omics datasets, researchers can build comprehensive models of the biological activity of this compound, leading to a deeper understanding of its therapeutic potential and facilitating the identification of novel biomarkers and drug targets.

Q & A

Basic Research Question

  • Negative/Positive Controls : Include untreated cells/animals and known inhibitors/agonists (e.g., dexamethasone for anti-inflammatory assays).
  • Batch Consistency : Source EGCDG from certified suppliers with purity certificates (>95% by HPLC) .
  • Replication : Perform triplicate experiments across independent batches to account for variability .

How do researchers address the limited bioavailability of EGCDG in preclinical models?

Advanced Research Question
Use nanoformulations (e.g., liposomes, chitosan nanoparticles) to enhance solubility and bioavailability. Compare oral vs. intravenous administration in pharmacokinetic studies. Analyze plasma and tissue samples via LC-MS to quantify EGCDG and its metabolites. Partner with pharmacology experts to optimize delivery systems .

What statistical approaches are recommended for analyzing dose-dependent effects of EGCDG?

Advanced Research Question
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include power analyses to determine sample sizes for significance. Address outliers with Grubbs’ test or robust statistical methods .

How can researchers validate EGCDG’s epigenetic modulation effects (e.g., DNA methylation) in disease models?

Advanced Research Question
Combine bisulfite sequencing to assess methylation changes at candidate gene loci (e.g., tumor suppressors) with RNA-seq to correlate expression patterns. Use CRISPR/Cas9 knockout models to confirm target specificity. Validate findings in patient-derived xenografts or organoids for clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.